Methyl 3-aminocrotonate (CAS: 14205-39-1): A Comprehensive Technical Guide
Methyl 3-aminocrotonate (CAS: 14205-39-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methyl 3-aminocrotonate, a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key chemical reactions, presenting quantitative data in structured tables and illustrating workflows with clear diagrams.
Chemical and Physical Properties
Methyl 3-aminocrotonate, also known as methyl 3-amino-2-butenoate, is an off-white to pale yellow crystalline solid.[1][2] Its structure features a conjugated system with an amino group and an α,β-unsaturated ester functionality, which contributes to its versatile reactivity.[2] It is a crucial building block, particularly in the synthesis of dihydropyridine-type calcium channel blockers used to treat cardiovascular diseases like hypertension and angina.[3][4]
| Property | Value | Source(s) |
| CAS Number | 14205-39-1 | [5] |
| Molecular Formula | C₅H₉NO₂ | [5] |
| Molecular Weight | 115.13 g/mol | [5] |
| Appearance | Off-white to pale yellow crystalline solid | [1][2] |
| Melting Point | 81-83 °C | [5] |
| Boiling Point | 263 °C (Predicted) | [6] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [5] |
| Solubility | Moderately soluble in water, ethanol, and acetone | [2] |
| InChI Key | XKORCTIIRYKLLG-ONEGZZNKSA-N | [5] |
| SMILES | COC(=O)\C=C(\C)N | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of methyl 3-aminocrotonate. Below are the key spectral data.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.52 | s | =CH |
| ~3.64 | s | -OCH₃ |
| ~1.90 | s | -CH₃ |
Note: The amino (-NH₂) protons are often broad and may not be clearly observed.
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~170.5 | C=O (Ester) |
| ~160.0 | C-NH₂ |
| ~82.5 | =CH |
| ~49.0 | -OCH₃ |
| ~19.0 | -CH₃ |
FT-IR Spectroscopy
While a specific peak list is best obtained from direct analysis, the FT-IR spectrum of methyl 3-aminocrotonate is expected to show characteristic absorption bands corresponding to its functional groups. Key expected regions are:
-
N-H stretch: 3300-3500 cm⁻¹ (for the amino group)
-
C-H stretch: 2850-3000 cm⁻¹ (for alkyl groups)
-
C=O stretch: ~1700 cm⁻¹ (for the α,β-unsaturated ester)
-
C=C stretch: ~1600-1650 cm⁻¹ (conjugated alkene)
-
C-O stretch: 1000-1300 cm⁻¹ (for the ester group)
FTIR spectra for methyl 3-aminocrotonate are available for reference in several chemical databases.[7][8]
Crystal Structure Data
The crystal structure of methyl 3-aminocrotonate has been determined by X-ray diffraction. The data is deposited in the Cambridge Crystallographic Data Centre (CCDC) and is accessible via the deposition number below. This data provides definitive confirmation of the molecule's three-dimensional structure and intermolecular interactions in the solid state.
| Database | Deposition Number |
| CCDC | 887107 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of methyl 3-aminocrotonate and its application in subsequent reactions.
Synthesis of Methyl 3-aminocrotonate
The most common and industrially scalable method for synthesizing methyl 3-aminocrotonate is the reaction of methyl acetoacetate with ammonia.[9] Two common protocols are presented below.
This method is favored for its high yield and the avoidance of organic solvents.[1][9]
Materials:
-
Methyl acetoacetate
-
Aqueous ammonia (e.g., 25% solution)
-
Water
-
Ice bath
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and temperature probe, add methyl acetoacetate (1.0 mole equivalent) and water (0.05 to 3.0 mole equivalents).
-
While stirring vigorously, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). The temperature should be monitored and controlled as the addition is exothermic.
-
After the complete addition of ammonia, heat the reaction mixture to between 55-65 °C.
-
Maintain the reaction at this temperature with continuous stirring for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals with cold water.
-
Dry the product under vacuum to yield methyl 3-aminocrotonate as an off-white crystalline solid.
This protocol is also widely used and provides a high-purity product.[3]
Materials:
-
Methyl acetoacetate
-
Methanol
-
Ammonia gas
-
Ice-salt bath
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a gas inlet tube, add methanol (e.g., 5 mL per 0.1 mol of starting material) and methyl acetoacetate (1.0 equivalent).
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly bubble anhydrous ammonia gas through the stirred solution.
-
Continue the addition of ammonia until white crystals precipitate from the solution.
-
Stop the ammonia flow and allow the reaction mixture to stand, preferably overnight, at a low temperature.
-
Collect the precipitated product by suction filtration.
-
Dry the crystals to obtain the final product.
Key Chemical Reactions
Methyl 3-aminocrotonate is a valuable intermediate due to its dual functionality. The enamine system allows for reactions at both the nitrogen and the α-carbon.
The amino group of methyl 3-aminocrotonate can be readily acylated to form enamides. This reaction is typically carried out using an acyl chloride in the presence of a base like pyridine or triethylamine.[10]
General Protocol for N-Acetylation:
-
Dissolve methyl 3-aminocrotonate (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or benzene) under an inert atmosphere.
-
Add a suitable base, such as pyridine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Upon completion, the reaction is worked up by washing with dilute acid (to remove pyridine) and then a neutral brine solution.
-
The organic layer is dried, filtered, and concentrated under reduced pressure to yield the crude N-acylated product, which can be further purified by recrystallization or column chromatography.
A primary application of methyl 3-aminocrotonate is in the Hantzsch synthesis to produce 1,4-dihydropyridine derivatives. In this multi-component reaction, methyl 3-aminocrotonate acts as the enamine component.[11]
General Protocol:
-
Dissolve a substituted benzaldehyde (1.0 equivalent) and a β-dicarbonyl compound (e.g., a 2-benzylidene-3-oxobutanamide derivative, 1.0 equivalent) in a suitable solvent such as isopropyl alcohol.
-
Add methyl 3-aminocrotonate (1.0 equivalent) to the solution.
-
Reflux the reaction mixture for several hours (typically 5 hours or as determined by TLC monitoring).
-
Upon completion, cool the reaction mixture to room temperature to allow the dihydropyridine product to crystallize.
-
Collect the solid product by filtration.
-
The crude product can be purified by recrystallization, typically from an ethanol/water mixture.
Safety and Handling
Methyl 3-aminocrotonate is considered hazardous. It is harmful if swallowed and can cause skin and serious eye irritation.[12]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[12]
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[12]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
Methyl 3-aminocrotonate (CAS: 14205-39-1) is a cornerstone intermediate in organic synthesis, with profound importance in the pharmaceutical industry, especially for the manufacturing of cardiovascular drugs. Its synthesis from readily available starting materials is efficient and well-documented. The reactivity of its enamine structure allows for a variety of chemical transformations, most notably the Hantzsch dihydropyridine synthesis. This guide provides the essential technical data and protocols to support researchers and developers in the effective and safe utilization of this versatile compound.
References
- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. CN114644567A - Preparation method of methyl 3-aminocrotonate - Google Patents [patents.google.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ISSN 1600-5368 (Online) | Acta crystallographica. Section E | The ISSN Portal [portal.issn.org]
- 8. Methyl 3-aminocrotonate | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. "CCDC 1871107: Experimental Crystal Structure Determination" by Daniel C. Whitehead, James E. Jackson et al. [open.clemson.edu]
- 10. Acta crystallographica. Section E, Structure reports online [electronic resource]. - Penn State University Libraries Catalog [catalog.libraries.psu.edu]
- 11. The continuing transformation of Acta Crystallographica Section E and the launch of IUCrData - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eng.uc.edu [eng.uc.edu]
